ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
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Description
Ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive review of the compound's biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The key steps typically include:
- Formation of Dihydropyridazine Core : The initial step involves synthesizing the 1,6-dihydropyridazine structure, which serves as the backbone for further modifications.
- Amidation Reaction : The introduction of the amido group enhances the compound's biological activity.
- Esterification : The final step involves esterification to yield this compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |
A549 | 10.96 | Targets cell cycle regulation |
SGC-7901 | 2.96 | Upregulates pro-apoptotic proteins (Bax) |
The mechanism of action appears to involve the induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. This results in increased caspase activity, leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against several bacterial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
These findings suggest potential applications in treating infections caused by multidrug-resistant bacteria .
Case Studies
A notable case study involved the application of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments while minimizing side effects .
Properties
IUPAC Name |
ethyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)16-7-5-6-8-17(16)23-21(27)20-18(29-3)13-19(26)25(24-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHREZZRQLBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.